N-(3,4-dimethylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a carboxamide group and a pyrimidine ring, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide can be achieved through a multi-step process involving several key reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst and a boron reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an amine or alkane.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action for N-(3,4-dimethylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions could involve binding to active sites or altering the conformation of target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-4-methoxybenzamide
- N-(3,4-dimethylphenyl)-N’-[2-(4-methylphenoxy)ethyl]ethanediamide
Uniqueness
N-(3,4-dimethylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide is unique due to its specific combination of functional groups and ring structures
Properties
Molecular Formula |
C25H30N6O |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C25H30N6O/c1-17-5-8-21(9-6-17)28-23-16-24(27-20(4)26-23)30-11-13-31(14-12-30)25(32)29-22-10-7-18(2)19(3)15-22/h5-10,15-16H,11-14H2,1-4H3,(H,29,32)(H,26,27,28) |
InChI Key |
HBSGLJFFHASWMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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